Superior Reaction Kinetics in 1,3-Dipolar Cycloadditions with Methyl Methacrylate: A 9-Fold Rate Enhancement over Diazomethane
In a direct head-to-head kinetic study of the 1,3-dipolar cycloaddition with methyl methacrylate, diazoethane exhibits a reaction rate constant that is nine times greater than that of diazomethane under identical conditions [1]. This substantial increase in reactivity is not a linear extrapolation from diazomethane's behavior, indicating a fundamental mechanistic advantage conferred by the ethyl substituent in this specific concerted process.
| Evidence Dimension | Relative Reaction Rate (k_rel) |
|---|---|
| Target Compound Data | k (Diazoethane) = 9.0 (relative) |
| Comparator Or Baseline | k (Diazomethane) = 1.0 (relative) |
| Quantified Difference | 9-fold higher reactivity |
| Conditions | Reaction with methyl methacrylate in tetrahydrofuran solvent. |
Why This Matters
For laboratories synthesizing pyrazolines or similar heterocycles via cycloaddition, selecting diazoethane over diazomethane provides a 9-fold kinetic advantage, potentially reducing reaction times and improving yields with this specific dipolarophile.
- [1] Ledwith, A., & Parry, D. (1966). 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate. Journal of the Chemical Society C: Organic, 1966, 1408–1410. View Source
